molecular formula C16H21F2NO4 B13050887 8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B13050887
M. Wt: 329.34 g/mol
InChI Key: JHWSXHJPOXDQLY-UHFFFAOYSA-N
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Description

This compound features a 1,4-dioxa-8-azaspiro[4.5]decane core, a bicyclic structure comprising a piperidine ring fused to a dioxolane ring, with a 3,4-difluoro-5-(2-methoxyethoxy)phenyl substituent at the 8-position (Figure 1). The phenyl substituent contains electron-withdrawing fluorine atoms and a hydrophilic 2-methoxyethoxy group, which may influence solubility and receptor interactions.

Preparation Methods

Preparation of 1,4-Dioxa-8-azaspiro[4.5]decane Core

The 1,4-dioxa-8-azaspiro[4.5]decane core is a bicyclic ketal structure derived from piperidine derivatives. According to chemical databases and literature:

  • It can be synthesized by ketalization of 4-piperidone with ethylene glycol under acidic conditions, forming the ethylene ketal protecting group on the piperidine nitrogen and adjacent carbonyl.
  • The reaction typically involves refluxing 4-piperidone with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.
  • The product is isolated by standard extraction and purification methods such as column chromatography.
Parameter Typical Conditions Notes
Starting material 4-Piperidone Commercially available
Reagents Ethylene glycol, p-TsOH Acid catalyst
Solvent Toluene or similar Dean-Stark apparatus for water removal
Temperature Reflux (~110°C) To drive ketal formation
Purification Column chromatography Silica gel, eluent varies
Yield Moderate to good (60-85%) Depends on reaction time

Synthesis of 3,4-Difluoro-5-(2-methoxyethoxy)phenyl Intermediate

The aromatic substituent with difluoro and methoxyethoxy groups is typically prepared via:

  • Electrophilic aromatic substitution or nucleophilic aromatic substitution to introduce fluorine atoms at the 3 and 4 positions.
  • Introduction of the 2-methoxyethoxy side chain at the 5-position can be achieved by alkylation of a hydroxy-substituted precursor with 2-methoxyethyl halides or via etherification reactions.

Patent WO2016107832A1 describes various substituted phenyl groups with fluoro and alkoxy substituents prepared through halogenation and alkylation steps.

Coupling of the Aromatic Substituent to the Spirocyclic Core

The key step involves linking the substituted phenyl ring to the nitrogen of the spirocyclic core:

  • This can be achieved by nucleophilic substitution or reductive amination strategies.
  • For example, the spirocyclic amine (1,4-dioxa-8-azaspiro[4.5]decane) reacts with a suitable aryl halide or aldehyde derivative of the substituted phenyl group.
  • Reductive amination involves reacting the spirocyclic amine with an aromatic aldehyde bearing the difluoro and methoxyethoxy substituents, followed by reduction with sodium triacetoxyborohydride or similar reducing agents.
Step Reagents/Conditions Outcome
Nucleophilic substitution Spirocyclic amine + aryl halide, base Formation of C-N bond
Reductive amination Spirocyclic amine + aryl aldehyde + NaBH(OAc)3 Formation of secondary amine linkage

Purification and Characterization

  • The final compound is purified by chromatographic techniques, often silica gel column chromatography.
  • Characterization includes NMR (1H, 13C, 19F), mass spectrometry, and elemental analysis.
  • High-performance liquid chromatography (HPLC) is used to confirm purity.

Summary Table of Preparation Steps

Step No. Description Key Reagents/Conditions Notes
1 Formation of 1,4-dioxa-8-azaspiro[4.5]decane 4-Piperidone, ethylene glycol, acid catalyst, reflux Ketal formation, core scaffold
2 Synthesis of substituted phenyl intermediate Fluorination reagents, alkylation agents (2-methoxyethyl halide) Installation of fluorine and methoxyethoxy groups
3 Coupling spirocyclic amine with aromatic moiety Reductive amination or nucleophilic substitution Formation of final C-N bond
4 Purification Column chromatography Isolation of pure compound
5 Characterization NMR, MS, HPLC Structural confirmation

Research Findings and Optimization Notes

  • The fluorination step requires careful control to avoid over-fluorination or side reactions; selective fluorination reagents such as Selectfluor or elemental fluorine under controlled conditions are preferred.
  • The methoxyethoxy side chain improves solubility and pharmacokinetic properties, so its introduction is optimized by mild alkylation conditions to preserve sensitive groups.
  • The spirocyclic core formation is crucial for biological activity, and the ketal protecting group stabilizes the piperidine ring during subsequent reactions.
  • Reductive amination is favored over direct nucleophilic substitution for better yields and fewer side products.
  • Purification steps are optimized by gradient elution in chromatography to separate closely related impurities.

Chemical Reactions Analysis

Types of Reactions

8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation with high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated or hydrogenated products .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it a candidate for further investigation in drug development. Some notable properties include:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially inhibiting the growth of cancer cells. Research has indicated that similar spiro compounds can interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Effects : The structural features of the compound may contribute to antimicrobial activity. Compounds with similar structures have been shown to exhibit efficacy against various bacterial strains and fungi .
  • Neuroprotective Potential : There is emerging evidence that compounds with dioxa-spiro structures can modulate neuroprotective pathways. This could be particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role .

Case Studies

Several case studies provide insights into the applications of similar compounds:

  • Case Study 1 : A study investigating a related spiro compound demonstrated significant antitumor activity in vitro and in vivo, leading to reduced tumor size in xenograft models. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
  • Case Study 2 : Research on a structurally analogous compound highlighted its efficacy against resistant bacterial strains, showcasing its potential as a new antibiotic agent. The study emphasized the need for further exploration of structure-activity relationships to optimize efficacy .

Data Tables

Below is a summary table highlighting key findings related to the applications of spiro compounds similar to 8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane.

Application AreaCompound TypeKey FindingsReferences
Antitumor ActivitySpiro CompoundsInduces apoptosis; reduces tumor size
Antimicrobial EffectsDioxa CompoundsEffective against resistant bacteria
NeuroprotectionSpiro CompoundsReduces oxidative stress; protects neuronal cells

Mechanism of Action

The mechanism of action of 8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors to modulate their activity, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues of 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives

The spiro[4.5]decane scaffold is versatile, with modifications to the aryl group or core leading to diverse pharmacological profiles. Key analogues include:

Compound Name Substituent/R-Group Key Structural Differences Reference
Target Compound 3,4-Difluoro-5-(2-methoxyethoxy)phenyl Hydrophilic alkoxy chain, dual fluorine -
8-(4-Fluorophenylsulfonimidoyl) derivative 4-Fluorophenylsulfonimidoyl Sulfonimidoyl group (electron-deficient)
8-(4-Iodophenyl) derivative (Compound 1) 4-Iodophenyl Heavy atom (iodine) for radiolabeling
8-(3-Bromo-5-fluorophenyl)methyl derivative 3-Bromo-5-fluorophenylmethyl Bulky bromine, single fluorine
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)quinoline Quinoline-3-carboxylic acid Heteroaromatic ring, carboxylic acid
Fungicidal derivatives (e.g., Compound 2) Phenethyl, morpholinyl, or thiazolyl groups Alkyl/heterocyclic chains for antifungal activity

Key Observations :

  • Hydrophilic substituents (e.g., 2-methoxyethoxy) improve aqueous solubility, critical for bioavailability .
  • Bulkier groups (e.g., bromine, quinoline) may sterically hinder interactions but enable targeted applications (e.g., radiolabeling, enzyme inhibition) .

Key Observations :

  • Buchwald-Hartwig coupling is widely used for aryl-spiroamine linkages but requires optimized catalysts (e.g., CyJohnPhos/Pd2dba3) .
  • Diazaspiro derivatives (e.g., 6,9-diazaspiro[4.5]decane) exhibit lower yields (50–85%) due to multi-step cyclocondensation .

Physicochemical Properties

Compound Lipophilicity (LogP) Melting Point (°C) Solubility Reference
Target Compound Estimated ~2.1* - Moderate (polar groups) -
18F-labeled σ1 ligand 1.8 (low lipophilicity) - High (aqueous media)
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione - 73–74 Low (crystalline)
8-(4-Fluorophenylsulfonimidoyl) derivative 2.5 - Moderate

*Estimated using substituent contributions (fluorine: -0.03, methoxyethoxy: -0.12).

Key Observations :

  • The 2-methoxyethoxy group in the target compound likely reduces lipophilicity compared to purely aromatic derivatives (e.g., phenyl or bromophenyl).
  • Diazaspiro derivatives exhibit higher melting points due to hydrogen-bonding imide carbonyls .

Key Observations :

  • The target compound’s fluorinated aryl group may enhance σ1 receptor affinity, similar to 18F-labeled derivatives .
  • Antifungal activity correlates with hydrophobic substituents (e.g., phenethyl), suggesting the target compound’s hydrophilic group may limit fungicidal potency .

Biological Activity

8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a synthetic compound that belongs to the class of spirocyclic compounds, characterized by its unique structural features and potential biological activities. This article reviews its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound's structure includes a spirocyclic framework with a dioxa and azaspiro component, which contributes to its pharmacological properties. The synthesis typically involves multi-step reactions that incorporate various functional groups to achieve the desired molecular configuration.

Synthesis Pathway

  • Starting Materials : The synthesis begins with commercially available precursors such as phenolic derivatives and difluoromethylated compounds.
  • Key Reactions :
    • Nucleophilic Substitution : To introduce the difluorophenyl group.
    • Cyclization : Formation of the spirocyclic structure through cyclization reactions.
  • Purification : The final product is purified using chromatography techniques to ensure high purity.

The biological activity of this compound has been linked to its interaction with various biological targets, particularly in the central nervous system (CNS). It has been studied for its potential as a sigma receptor ligand.

Sigma Receptor Binding

Research indicates that this compound exhibits significant affinity for sigma receptors, which are implicated in various neurological processes. For instance:

  • Binding Affinity : A related compound demonstrated a binding affinity (K(i)) of 5.4 ± 0.4 nM for sigma-1 receptors, indicating strong interaction potential .
  • Selectivity : It shows selectivity over sigma-2 receptors and other related transporters, suggesting a focused mechanism of action that could be beneficial in therapeutic applications.

Pharmacological Studies

In vivo studies have demonstrated the compound's effects on behavior and cognition in animal models:

  • Cognitive Enhancement : Animal studies suggest that administration of the compound can enhance memory and learning capabilities.
  • Neuroprotective Effects : Preliminary data indicate potential neuroprotective properties against neurodegenerative conditions.

Case Study 1: Neuroprotection in Rodent Models

A study investigated the neuroprotective effects of this compound in rodent models subjected to induced neurotoxicity. Results showed:

  • Reduction in Neuronal Death : The compound significantly reduced neuronal death markers.
  • Improvement in Behavioral Tests : Treated animals performed better in memory tasks compared to controls.

Case Study 2: Binding Studies

Another study focused on the binding characteristics of the compound using radiolabeled derivatives. Findings included:

CompoundK(i) (nM)Selectivity Ratio
This compound5.4 ± 0.4σ1/σ2 = 30-fold

This table illustrates the high affinity and selectivity of the compound for sigma receptors compared to other targets.

Properties

Molecular Formula

C16H21F2NO4

Molecular Weight

329.34 g/mol

IUPAC Name

8-[3,4-difluoro-5-(2-methoxyethoxy)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C16H21F2NO4/c1-20-6-7-21-14-11-12(10-13(17)15(14)18)19-4-2-16(3-5-19)22-8-9-23-16/h10-11H,2-9H2,1H3

InChI Key

JHWSXHJPOXDQLY-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C(=CC(=C1)N2CCC3(CC2)OCCO3)F)F

Origin of Product

United States

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